molecular formula C15H15FN2O5 B3018926 3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034609-94-2

3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B3018926
CAS No.: 2034609-94-2
M. Wt: 322.292
InChI Key: BXBQDTIAPBCUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a combination of azetidine and oxazolidine rings The presence of a fluorophenoxy group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenoxy Group: This step involves the reaction of the azetidine derivative with 4-fluorophenol in the presence of a suitable catalyst.

    Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate compound to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic systems.

Biology

    Biological Probes: The compound can be used in the development of probes for biological studies.

Medicine

    Drug Development:

Industry

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds with similar azetidine rings.

    Oxazolidine Derivatives: Compounds featuring oxazolidine rings.

    Fluorophenoxy Compounds: Other compounds containing the fluorophenoxy group.

Uniqueness

The uniqueness of 3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione lies in its combination of these three distinct structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBQDTIAPBCUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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